molecular formula C10H4Cl3NO2 B3032613 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- CAS No. 29236-09-7

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)-

Cat. No.: B3032613
CAS No.: 29236-09-7
M. Wt: 276.5 g/mol
InChI Key: IHZDKNZNPMFFSX-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- is a chemical compound with the molecular formula C10H4Cl3NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- typically involves the reaction of 3,4-dichloro-1H-pyrrole-2,5-dione with 4-chlorophenyl derivatives under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atoms can be replaced by other substituents like alkyl or aryl groups using reagents such as alkyl halides or aryl halides.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)- can be compared with other similar compounds, such as:

    3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione: This compound has a fluorine atom instead of a chlorine atom in the phenyl group, which may alter its chemical and biological properties.

    1H-Pyrrole-2,5-dione, 1,1’-(1,4-phenylene)bis[3,4-dichloro-]: This compound has a bis-phenylene structure, which may result in different reactivity and applications.

Properties

IUPAC Name

3,4-dichloro-1-(4-chlorophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3NO2/c11-5-1-3-6(4-2-5)14-9(15)7(12)8(13)10(14)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZDKNZNPMFFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352561
Record name 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29236-09-7
Record name 1H-Pyrrole-2,5-dione, 3,4-dichloro-1-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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